amine](/img/structure/B13305321.png)
[1-(5-Methylthiophen-2-yl)ethyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylthiophen-2-yl)ethylamine: is an organic compound with the molecular formula C10H17NS. This compound features a thiophene ring substituted with a methyl group and an ethyl group, which is further attached to an isopropylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylthiophen-2-yl)ethylamine typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the ethyl and isopropylamine groups, resulting in the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for 1-(5-Methylthiophen-2-yl)ethylamine are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methylthiophen-2-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiophene ring or modify the amine group.
Substitution: The methyl and ethyl groups on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(5-Methylthiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its amine group allows for interactions with biological molecules, making it a useful tool in biochemical studies .
Medicine
This compound could be explored for its potential use in drug development .
Industry
In industry, 1-(5-Methylthiophen-2-yl)ethylamine can be used as an intermediate in the production of various chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-(5-Methylthiophen-2-yl)ethylamine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with proteins and other biomolecules, affecting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(5-Methylthiophen-2-yl)ethyl][3-(propan-2-yloxy)propyl]amine
- [1-(5-Methylthiophen-2-yl)ethyl][1-(thiophen-2-yl)ethyl]amine
- (6-methylheptan-2-yl)[1-(2,4,5-trimethylphenyl)ethyl]amine
Uniqueness
What sets 1-(5-Methylthiophen-2-yl)ethylamine apart from similar compounds is its specific substitution pattern on the thiophene ring and the presence of the isopropylamine group.
Eigenschaften
Molekularformel |
C10H17NS |
|---|---|
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
N-[1-(5-methylthiophen-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-7(2)11-9(4)10-6-5-8(3)12-10/h5-7,9,11H,1-4H3 |
InChI-Schlüssel |
FKQAGTBEMOSUDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


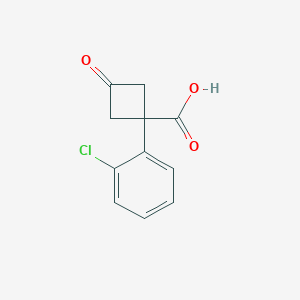
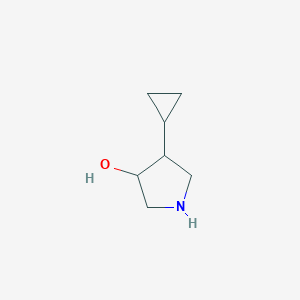
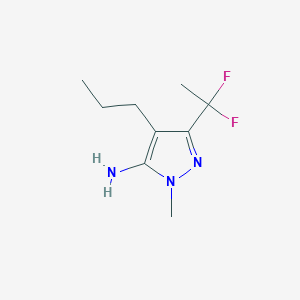
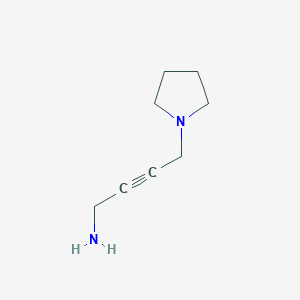
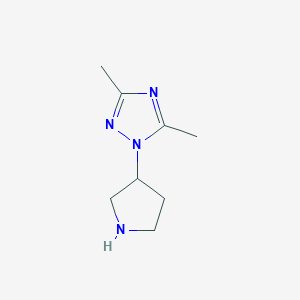

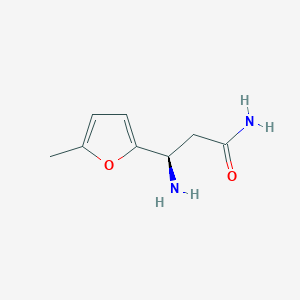
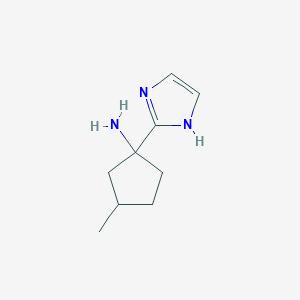



![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

